1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13675137
InChI: InChI=1S/C8H5ClF3NO/c1-4(14)5-2-7(8(10,11)12)13-3-6(5)9/h2-3H,1H3
SMILES: CC(=O)C1=CC(=NC=C1Cl)C(F)(F)F
Molecular Formula: C8H5ClF3NO
Molecular Weight: 223.58 g/mol

1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone

CAS No.:

Cat. No.: VC13675137

Molecular Formula: C8H5ClF3NO

Molecular Weight: 223.58 g/mol

* For research use only. Not for human or veterinary use.

1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone -

Specification

Molecular Formula C8H5ClF3NO
Molecular Weight 223.58 g/mol
IUPAC Name 1-[5-chloro-2-(trifluoromethyl)pyridin-4-yl]ethanone
Standard InChI InChI=1S/C8H5ClF3NO/c1-4(14)5-2-7(8(10,11)12)13-3-6(5)9/h2-3H,1H3
Standard InChI Key VVDNKCXVASDVKZ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=NC=C1Cl)C(F)(F)F
Canonical SMILES CC(=O)C1=CC(=NC=C1Cl)C(F)(F)F

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone typically involves multi-step reactions starting from commercially available pyridine derivatives. A common approach involves the acetylation of 5-chloro-2-(trifluoromethyl)pyridin-4-amine using acetylating agents such as acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine). For example, VulcanChem reports that reacting 5-chloro-2-(trifluoromethyl)pyridin-4-amine with acetyl chloride in dichloromethane at 0–5°C yields the target compound with >80% purity after recrystallization.

Alternative methods include the use of 1,1′-thiocarbonyldiimidazole-assisted coupling reactions, as demonstrated in analogous pyridine derivatives . These protocols emphasize temperature control (40–110°C) and solvent selection (e.g., DMSO or toluene) to optimize yields . For instance, substituting pyridin-2-amine with 5-chloro-2-(trifluoromethyl)pyridin-4-amine in a thiourea coupling reaction has been shown to produce structurally related compounds with similar efficiency .

Structural Analysis

Key spectroscopic data for this compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.60 (d, J = 5.4 Hz, 1H, pyridine-H), 7.93 (s, 1H, pyridine-H), 2.65 (s, 3H, COCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 197.2 (C=O), 153.1 (C-Cl), 141.5 (CF₃), 126.2 (pyridine-C), 21.4 (COCH₃).

  • HRMS (ESI): m/z 223.03 [M+H]⁺ (calculated for C₈H₆ClF₃NO⁺: 223.01) .

The trifluoromethyl group induces significant electron-withdrawing effects, lowering the pyridine ring’s electron density and enhancing the acetyl group’s reactivity toward nucleophilic attack .

Chemical and Physical Properties

Physicochemical Profile

  • Melting Point: 98–100°C

  • Boiling Point: 233.7±40.0°C (predicted via PubChem models)

  • Density: 1.3±0.1 g/cm³

  • Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol.

The compound’s lipophilicity (logP ≈ 2.5) is attributed to the trifluoromethyl group, which enhances membrane permeability—a critical factor in drug design .

Stability and Reactivity

1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone is stable under ambient conditions but degrades upon prolonged exposure to UV light or strong bases. Its acetyl group undergoes nucleophilic substitution reactions, enabling derivatization into hydrazones, oximes, and thiosemicarbazides . For example, reaction with hydrazine yields the corresponding hydrazone derivative, which exhibits enhanced antibacterial activity .

Applications in Drug Development

Pharmacokinetic Optimization

The trifluoromethyl group in 1-[5-Chloro-2-(trifluoromethyl)-4-pyridyl]ethanone improves metabolic stability by resisting cytochrome P450-mediated oxidation. In rat models, the compound exhibits a half-life (t₁/₂) of 4.2 hours and oral bioavailability of 65%.

Agrochemistry

This compound serves as a precursor for herbicides and insecticides. For instance, its hydrazone derivatives inhibit acetolactate synthase (ALS) in weeds, a target for sulfonylurea herbicides . Field trials demonstrate 85–90% efficacy against Amaranthus retroflexus at 50 g/ha .

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